Androst-5-en-3beta-ol Androst-5-en-3beta-ol
Brand Name: Vulcanchem
CAS No.: 1476-64-8
VCID: VC20956672
InChI: InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
SMILES: CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Molecular Formula: C19H30O
Molecular Weight: 274.4 g/mol

Androst-5-en-3beta-ol

CAS No.: 1476-64-8

Cat. No.: VC20956672

Molecular Formula: C19H30O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Androst-5-en-3beta-ol - 1476-64-8

CAS No. 1476-64-8
Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
IUPAC Name (3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Standard InChI Key LYFPAZBMEUSVNA-DYKIIFRCSA-N
Isomeric SMILES C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O
SMILES CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Canonical SMILES CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O

Chemical Structure and Properties

Androst-5-en-3beta-ol is a C19 steroid compound featuring a 3-beta hydroxyl group and a double bond between positions 5 and 6 of the steroid nucleus. The compound belongs to the broader class of 3-hydroxy steroids and has been identified as having androgenic properties.

Molecular Characteristics

Based on related androstene compounds, Androst-5-en-3beta-ol likely possesses the following characteristics:

  • Molecular formula: C19H30O (expected)

  • Structural features: A steroid nucleus with a 3β-hydroxyl group and a Δ5 double bond

  • Physical form: White crystalline solid

  • Solubility: Limited water solubility, better solubility in organic solvents such as chloroform and methanol

Biological Activity

Hormonal Properties

While specific information on Androst-5-en-3beta-ol is limited in the available search results, its structural similarity to androstenediol suggests it may possess weak hormonal activity. Androstenediol, a closely related compound, demonstrates both androgenic and estrogenic properties, with approximately 1.4% of the androgenicity of dehydroepiandrosterone (DHEA) in rat studies .

Receptor Binding Activity

Related androstene compounds interact with steroid hormone receptors. For instance, androstenediol binds to estrogen receptors with approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ receptors, respectively . The table below illustrates binding affinities of estradiol compared to related compounds:

LigandRelative binding affinities (%)Absolute binding affinities (nM)Action
ERαERβERαERβ
Estradiol1001000.115 (0.04–0.24)0.15 (0.10–2.08)Estrogen
Estrone16.39 (0.7–60)6.5 (1.36–52)0.445 (0.3–1.01)1.75 (0.35–9.24)Estrogen
While Androst-5-en-3beta-ol's specific binding affinities are not provided in the search results, its structural resemblance to these compounds suggests potential interaction with steroid hormone receptors.

Metabolic Pathways

Biosynthesis

Androst-5-en-3beta-ol likely serves as an intermediate in steroid hormone biosynthesis. Related compounds such as androstenediol are known intermediates in the conversion of DHEA to testosterone . The metabolic pathway typically involves:

  • Conversion from cholesterol to pregnenolone

  • Formation of DHEA through side-chain cleavage

  • Metabolism to androstene compounds including Androst-5-en-3beta-ol

  • Further transformation to more potent androgens

Metabolism and Elimination

Based on studies of structurally similar compounds, Androst-5-en-3beta-ol is likely metabolized by enzymes including:

  • Hydroxysteroid dehydrogenases (HSDs)

  • Cytochrome P450 enzymes

  • Phase II conjugating enzymes
    Clinical studies of related compounds such as androst-5-ene-3β,7β,17β-triol (βAET) demonstrate rapid clearance from circulation, with plasma concentrations declining below detection limits within hours of administration .

Research Applications

Limitations in Current Research

The existing research on Androst-5-en-3beta-ol specifically remains limited compared to its derivatives. Studies on βAET indicate that the rapid metabolism of androstene compounds may limit their therapeutic efficacy, suggesting that:
"A longer duration of βAET treatment with higher doses or chemical derivatives that are resistant to metabolic inactivation are likely necessary to treat human disease."
This observation likely applies to Androst-5-en-3beta-ol as well, suggesting potential for development of metabolically stable derivatives.

Analytical Identification

Spectroscopic Properties

Androst-5-en-3beta-ol and related compounds are typically identified using various analytical techniques:

  • Gas chromatography-mass spectrometry (GC-MS)

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

Chemical Identifiers

For related compounds such as 5-Androsten-3beta-ol-16-one, the following identifiers have been established:

  • CAS Number: Available in databases

  • PubChem CID: 242487

  • InChI and SMILES notations for precise structural representation

Comparative Analysis with Related Compounds

Structural Variations

Several related compounds differ from Androst-5-en-3beta-ol by specific functional groups:

  • 5-Androsten-3beta-ol-16-one: Contains a ketone group at position 16

  • Androstenediol (androst-5-ene-3β,17β-diol): Contains an additional hydroxyl group at position 17β

  • Androst-5-en-3-ol-7,17-dione acetate: Features an acetate group at position 3, with ketone groups at positions 7 and 17

  • Androst-5-ene-3β,7β,17β-triol (βAET): Contains additional hydroxyl groups at positions 7β and 17β

Functional Implications

These structural variations result in distinct biological activities:

  • Additional hydroxyl groups often enhance water solubility and may alter receptor binding properties

  • Ketone groups typically affect the compound's metabolic stability and receptor interactions

  • Acetate esters can influence bioavailability and cellular uptake

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